Lipophilicity (LogP) and Aqueous Solubility (LogSW) Head-to-Head vs. the Des-Biphenyl Analog
Biphenyl-4-yl[4-(4-ethylbenzyl)piperazin-1-yl]methanone exhibits substantially higher calculated lipophilicity (LogP = 5.97) and lower predicted aqueous solubility (LogSW = -7.10) compared with its des-biphenyl analog 1-benzoyl-4-(4-ethylbenzyl)piperazine (LogP = 4.08; LogSW = -4.93) . The 1.89 log unit increase in LogP and approximately 2.2 log unit decrease in LogSW are directly attributable to the replacement of the benzoyl phenyl ring with a biphenyl moiety. Both measurements were obtained from the same computational prediction pipeline (Hit2Lead/ChemBridge), ensuring methodological consistency.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) and aqueous solubility (LogSW) |
|---|---|
| Target Compound Data | LogP = 5.97; LogSW = -7.10; MW = 384.5 Da; tPSA = 23.6 Ų |
| Comparator Or Baseline | 1-Benzoyl-4-(4-ethylbenzyl)piperazine: LogP = 4.08; LogSW = -4.93; MW = 308.4 Da |
| Quantified Difference | ΔLogP = +1.89 (more lipophilic); ΔLogSW = -2.17 (less soluble); ΔMW = +76.1 Da; ΔtPSA = not available for comparator |
| Conditions | Hit2Lead computational prediction platform; identical calculation methodology for both compounds |
Why This Matters
A LogP difference approaching 2 log units can translate into orders-of-magnitude differences in membrane permeability and tissue distribution, directly impacting the suitability of this compound for cell-based assays, CNS-targeted screening, or in vivo studies where brain penetration is desired.
